6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride

Description

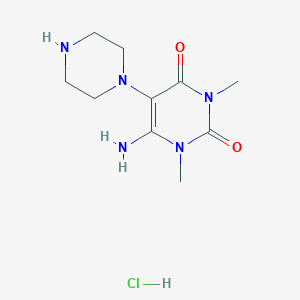

Chemical Structure and Properties The compound 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride (CAS: 1177356-49-8) is a substituted pyrimidine derivative with a piperazine moiety at the 5-position. Its molecular formula is C₁₁H₁₈ClN₅O₂, and its InChIKey is AOWSDZNIMHMSCF-UHFFFAOYSA-N . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and catalytic applications.

Synthesis and Applications This compound is synthesized via multi-component reactions involving 6-amino-1,3-dimethyluracil, aldehydes, and catalysts such as GO/Fe₃O₄@PTRMS@BDSA@SO₃H under solvent-free conditions . It serves as a precursor in green chemistry for synthesizing nitrogen-containing heterocycles, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines .

Properties

IUPAC Name |

6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2.ClH/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15;/h12H,3-6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWSDZNIMHMSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride is a compound of interest due to its diverse biological activities. It belongs to the class of pyrimidine derivatives, which are known for their potential therapeutic applications in various fields including oncology, neurology, and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from multiple studies.

- Molecular Formula: C10H17N5O2

- Molecular Weight: 239.27 g/mol

- CAS Number: 870693-13-3

- Structure: The compound features a piperazine ring and a pyrimidine core, which are critical for its biological activity.

1. Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| L1210 (Leukemia) | 10.8 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cells.

Key Findings:

- Inhibition of nitric oxide (NO) production in LPS-stimulated microglia.

- Reduction in apoptosis markers such as cleaved caspase-3 in neuronal cells.

These effects suggest that the compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating neuroinflammation and apoptosis .

3. Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. The compound has been tested against various bacterial strains with moderate efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Candida albicans | 64 μg/mL |

The antimicrobial activity is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Study 1: Neuroprotection in Ischemic Models

A study evaluated the neuroprotective effects of a related pyrimidine derivative in an ischemic stroke model using human neuronal cells. The results indicated a significant reduction in cell death and inflammation markers when treated with the compound, suggesting its potential role in ischemic injury recovery .

Case Study 2: Cancer Cell Line Sensitivity

In a comparative study involving multiple cancer cell lines, the compound demonstrated varying degrees of sensitivity across different types. The highest sensitivity was observed in leukemia models, where it effectively induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Neurological Disorders

Research indicates that 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride acts as an antagonist of the adenosine A1 receptor. This receptor is crucial in neurotransmitter release and has implications in various neurological conditions such as:

- Cognitive Impairments : Studies show that this compound enhances dopamine release in the striatum and improves cognitive functions in animal models of Alzheimer's disease.

- Neuroprotection : It exhibits protective effects against neurotoxic agents, potentially making it a candidate for treating neurodegenerative diseases.

Antiviral Activity

The compound has shown promise as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is significant for viral replication. In vitro assays have demonstrated its effectiveness against viruses by inhibiting their replication processes .

Case Studies

Several studies have documented the effects of this compound on cognitive enhancement and neuroprotection:

Case Study 1: Cognitive Enhancement

In a study focusing on animal models of Alzheimer's disease, administration of 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine resulted in significant improvements in learning and memory tasks. The results indicated a marked increase in dopamine levels within the striatum, suggesting enhanced synaptic plasticity .

Case Study 2: Neuroprotection Against Neurotoxicity

Another study assessed the neuroprotective effects of this compound against various neurotoxic agents. The findings revealed that pre-treatment with the compound significantly reduced neuronal death and improved cell viability under stress conditions.

Comparison with Similar Compounds

Structural Analogues with Varying 5-Position Substituents

The 5-position of the pyrimidine ring is a critical site for structural diversification. Below is a comparative analysis of key analogues:

Research Findings and Implications

- Synthetic Versatility : The piperazinyl derivative’s reactivity in three-component reactions underscores its utility in generating diverse heterocyclic scaffolds .

- Structure-Activity Relationships (SAR): Substitutions at the 5-position modulate electronic and steric effects. For instance, electron-withdrawing groups (e.g., chloroacetyl) enhance electrophilicity, while bulky substituents (e.g., benzylideneamino) may hinder catalytic activity .

- Pharmaceutical Potential: Tipiracil’s success highlights the need to explore the piperazinyl analogue’s enzyme inhibition or anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Core structure formation : Use a one-pot Biginelli-like reaction for the pyrimidinedione scaffold, employing urea derivatives and ketones under acidic conditions (e.g., HCl) .

- Piperazine substitution : Introduce the piperazine moiety via nucleophilic substitution at the C5 position, using piperazine derivatives under basic conditions (e.g., NaH or K₂CO₃) .

- Hydrochloride salt formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization for purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation : X-ray crystallography resolves the crystal lattice and hydrogen-bonding patterns, critical for verifying the hydrochloride salt form .

- Spectroscopic analysis : Use - and -NMR to confirm substituent positions (e.g., methyl groups at N1/N3 and piperazine at C5). HPLC (≥95% purity) validates synthetic yield .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical values) .

Q. How should researchers handle solubility challenges during experimental design?

- Methodological Answer :

- Solvent selection : The hydrochloride salt is polar and soluble in water, DMSO, or methanol but insoluble in non-polar solvents. Pre-saturate solvents to avoid precipitation during kinetic studies .

- Buffering : Adjust pH to 6.5–7.0 (using ammonium acetate buffer) to maintain stability in aqueous solutions for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Reaction path prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for piperazine substitution .

- Condition screening : Use machine learning (ML) to correlate solvent polarity, temperature, and base strength with reaction yield. For example, ML algorithms can predict optimal NaH concentrations for C5 functionalization .

- Process simulation : Apply chemical engineering software (e.g., Aspen Plus) to simulate large-scale HCl salt formation and purification steps .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Cross-validation : Compare NMR data with X-ray crystallography to distinguish between structural isomers (e.g., piperazine orientation at C5) .

- Statistical analysis : Use multivariate analysis (e.g., PCA) to identify batch-specific impurities from HPLC chromatograms .

- Dynamic NMR : Probe rotational barriers of the piperazine ring at variable temperatures to explain split peaks in -NMR .

Q. How do researchers investigate degradation pathways under thermal or photolytic stress?

- Methodological Answer :

- Forced degradation studies : Expose the compound to UV light (254 nm) or heat (40–80°C) and monitor via LC-MS to identify degradation products (e.g., deamination at C6 or piperazine ring cleavage) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions, focusing on hydrolysis of the pyrimidinedione ring .

Q. What advanced methods validate biological target engagement in mechanistic studies?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity between the compound and target proteins (e.g., kinase enzymes) .

- Cryo-EM : Resolve ligand-protein complexes to map interactions at the piperazine and pyrimidine moieties .

- Metabolic profiling : Use -NMR (if fluorinated analogs exist) to track cellular uptake and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.